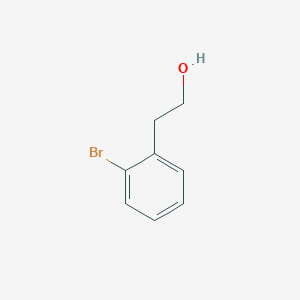

2-(2-Bromophenyl)ethanol

Description

Significance and Research Context

2-(2-Bromophenyl)ethanol has carved out a crucial niche in synthetic organic chemistry. Its bifunctional nature, containing both a primary alcohol and an aryl bromide, makes it an invaluable intermediate. biosynth.com Chemists utilize the hydroxyl group for reactions such as esterification or conversion to a leaving group, while the bromine atom on the phenyl ring is a prime site for cross-coupling reactions, such as the Suzuki or Heck reactions.

This dual reactivity allows for the sequential or sometimes simultaneous construction of complex molecular architectures. A primary application of this compound is in the synthesis of bicyclic and tricyclic heterocyclic compounds. pharmaffiliates.com These structural motifs are prevalent in many biologically active molecules and pharmaceutical agents. The compound serves as a starting material, where the phenethyl backbone and the bromo-substituent are strategically incorporated into the final target structure. For instance, it can be used to synthesize palladium complexes and other condensation products. biosynth.com

Its role as a "building block" is central to its significance; researchers can introduce the 2-bromophenethyl moiety into a larger molecule, with the bromine atom acting as a handle for further functionalization. This is particularly useful in medicinal chemistry for creating libraries of related compounds to screen for biological activity.

Historical Perspective of Analogous Brominated Phenethyl Alcohols

The study of phenethyl alcohol and its derivatives has a long history. The parent compound, 2-phenylethanol, is a naturally occurring alcohol found in the essential oils of various plants like roses and carnations. wikipedia.org Its pleasant floral scent has made it a staple in the perfume and flavor industries for decades. wikipedia.org

Early research on phenethyl alcohols, dating back to the mid-20th century, uncovered their biological effects. For example, phenylethyl alcohol was identified as having selective antibacterial properties, notably inhibiting the growth of Gram-negative bacteria. researchgate.net Further studies in the 1960s explored its mechanism of action, revealing that it primarily interferes with RNA synthesis in bacteria. nih.gov

The introduction of halogen atoms, such as bromine, onto the phenyl ring of phenethyl alcohol represented a significant advancement for synthetic chemists. Halogenated organic compounds became key substrates for the burgeoning field of transition-metal-catalyzed cross-coupling reactions. The bromine atom in compounds like this compound and its isomers (e.g., 1-(4-bromophenyl)-2-chloroethanol) provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, a capability not present in the parent phenethyl alcohol. almacgroup.com This development allowed chemists to use these brominated analogs as versatile precursors for more complex and medicinally relevant structures. almacgroup.com

Current Research Landscape and Emerging Trends

The current research landscape for this compound continues to focus on its application as a synthetic intermediate. chembk.com Modern synthetic methods, including palladium-catalyzed reactions, remain a cornerstone of its use. chemsrc.com Researchers are continually developing more efficient and selective ways to utilize the reactivity of the bromine atom and the alcohol group.

A significant trend is its use in the modular synthesis of complex heterocyclic systems. pharmaffiliates.com For example, it has been employed as a precursor in the synthesis of various fused heterocyclic rings, which are scaffolds of interest in drug discovery. The ability to build upon the 2-(2-bromophenyl)ethyl framework allows for the systematic modification of a molecule's structure to optimize its biological activity.

Furthermore, there is growing interest in using brominated compounds like this compound in materials science. The bromine atom can influence the electronic properties of conjugated polymers, and the compound can be incorporated into larger macromolecular structures. chemsrc.com While still an emerging area, the use of such building blocks in the development of new functional materials represents a promising future direction for this versatile chemical.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLOWZRDUHSVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370115 | |

| Record name | 2-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-16-4 | |

| Record name | 2-Bromobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromophenyl Ethanol

Classic Synthetic Routes and Their Modern Adaptations

Traditional approaches to synthesizing 2-(2-bromophenyl)ethanol remain fundamental in organic chemistry, primarily involving the reduction of carboxylic acid derivatives and the bromination of alcohol precursors.

Reduction of 2-Bromophenylacetic Acid Derivatives

A principal and effective method for preparing this compound is the reduction of 2-bromophenylacetic acid. nih.gov This transformation targets the carboxylic acid functional group, converting it to a primary alcohol.

The use of borane (B79455) complexes, particularly borane-dimethyl sulfide (B99878) (BMS), is a well-documented and highly efficient method for the reduction of 2-bromophenylacetic acid. wikipedia.orgborates.today This reagent is favored for its stability and high solubility in many aprotic solvents. wikipedia.org The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. prepchem.com

A common procedure involves dissolving 2-bromophenylacetic acid in dry THF and cooling the solution to 0°C. A solution of borane in THF or a BMS complex is then added dropwise. prepchem.com After the addition, the reaction mixture is stirred for a period at ambient temperature to ensure the completion of the reduction. prepchem.com The reaction is subsequently quenched, often with water or dilute acid. prepchem.com The desired product, this compound, is then isolated through extraction and purified, frequently yielding high percentages of the final product. prepchem.com One documented synthesis reported a yield of 98%. prepchem.com

Table 1: Borane-dimethyl sulfide reduction of 2-Bromophenylacetic Acid

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromophenylacetic acid | Borane in THF | Tetrahydrofuran | 0°C to ambient | 1.5 hours | 98% | prepchem.com |

While borane complexes are highly effective, other reducing agents can also be employed for the reduction of carboxylic acids and their derivatives, although specific examples for the synthesis of this compound are less commonly detailed in readily available literature. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. However, these reagents are generally less selective than borane complexes and require stringent anhydrous conditions due to their high reactivity with water and protic solvents.

Bromination of Phenylethanol Precursors

An alternative synthetic route involves the direct bromination of a phenylethanol precursor. This electrophilic aromatic substitution reaction introduces a bromine atom onto the phenyl ring. Achieving ortho-selectivity, to produce the desired this compound, is a key challenge in this approach. The hydroxyl group of the phenylethanol is an ortho-, para-directing group. Therefore, careful selection of the brominating agent and reaction conditions is necessary to favor the formation of the ortho-isomer over the para-isomer and to avoid di- or polybromination. nih.govgoogle.comresearchgate.net Reagents such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst are often used for selective ortho-bromination of phenolic compounds. nih.gov

Approaches from Benzophenone (B1666685) Derivatives (Analogs)

The synthesis of this compound from benzophenone analogs represents a more complex, multi-step approach. researchgate.netresearchgate.netnih.gov This pathway is not a direct conversion but rather involves the synthesis of analogs that may share structural motifs. For instance, a synthetic sequence could involve a Friedel-Crafts acylation to produce a substituted benzophenone, followed by a series of reactions to modify the carbonyl group and introduce the ethanol (B145695) side chain. This could potentially involve reactions like the Wittig reaction to form an alkene, followed by hydroboration-oxidation to yield the primary alcohol. The synthesis and modification of benzophenone analogs are often explored in the context of developing compounds with specific biological activities. researchgate.netresearchgate.net

Advanced and Green Synthetic Strategies

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient "green" methodologies. For the synthesis of this compound and related compounds, this includes the use of catalytic methods. nih.govresearchgate.netnih.govrsc.orgrsc.orgmdpi.com Catalytic hydrogenation, for example, offers an alternative to the use of stoichiometric reducing agents. nih.govmdpi.com These processes often employ transition metal catalysts and can proceed under milder conditions with reduced waste generation. The development of catalysts that can selectively reduce a carboxylic acid in the presence of other functional groups is an active area of research. Furthermore, flow chemistry processes are being developed for reductions, including those using borane-dimethyl sulfide, which can offer improved safety and scalability compared to traditional batch methods. nih.gov

Chemoenzymatic Approaches for Enantiopure Alcohols (Relevant to Analogs)

Chemoenzymatic methods are powerful tools for obtaining enantiomerically pure alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. nih.gov These approaches combine chemical synthesis with biocatalytic steps, often employing enzymes like lipases and laccases to achieve high stereoselectivity under mild reaction conditions. nih.govrsc.org

Lipase-catalyzed kinetic resolution is a widely used and efficient method for separating racemic mixtures of alcohols. jocpr.com This technique relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an acyl donor in the presence of a lipase (B570770). jocpr.com One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. The success of this method depends on the enantioselectivity of the lipase, the choice of acyl donor, and the reaction conditions. researchgate.net

Several lipases, such as those from Candida antarctica (CALA and CALB) and Pseudomonas cepacia (lipase PS), have demonstrated high efficacy in resolving secondary alcohols. researchgate.netmdpi.com For instance, the kinetic resolution of secondary haloalcohols, which are structurally analogous to this compound, has been successfully achieved using CALA and CALB. researchgate.net In these resolutions, immobilized CALB (Novozym 435) generally exhibits higher selectivity and faster reaction rates compared to CALA. researchgate.net The choice of the acyl donor also significantly impacts the reaction efficiency, with vinyl butanoate often being favored over vinyl acetate (B1210297) due to faster reaction times. researchgate.net Through this method, both the unreacted (R)-alcohol and the acylated (S)-ester can be obtained with high enantiomeric excess (ee). researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-2-haloethanol Analogs

| Substrate | Lipase | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester |

|---|---|---|---|---|---|---|

| rac-1-Phenyl-2-fluoroethanol | CALB | Vinyl butanoate | 2 | 50 | >99% (R) | 98% (S) |

| rac-1-Phenyl-2-chloroethanol | CALB | Vinyl butanoate | 4 | 50 | >99% (R) | 99% (S) |

| rac-1-Phenyl-2-bromoethanol | CALB | Vinyl butanoate | 6 | 50 | >99% (R) | 99% (S) |

Data sourced from a study on the chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols. researchgate.net

This methodology has been successfully applied to the oxidation of various benzylic alcohols. nih.govresearchgate.net The reaction rate and efficiency can be influenced by the substitution pattern on the aromatic ring. nih.gov For example, studies on methoxy-substituted benzyl (B1604629) alcohols have shown that the position of the electron-donating groups affects the susceptibility of the alcohol to oxidation by the laccase/mediator system. nih.gov This system is particularly valuable for its ability to operate under mild conditions, typically at room temperature and in aqueous buffer solutions. nih.gov

The catalytic cycle of the laccase/TEMPO system involves the following key steps:

Oxidation of TEMPO: Laccase oxidizes TEMPO to the corresponding N-oxoammonium ion.

Oxidation of the Alcohol: The N-oxoammonium ion oxidizes the alcohol to an aldehyde or ketone.

Regeneration of TEMPO: The reduced form of the mediator (hydroxylamine) is re-oxidized by the laccase to regenerate the active TEMPO radical.

Palladium-Catalyzed Synthesis (Relevant to Bromophenyl Derivatives)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com Reactions like the Suzuki-Miyaura coupling are particularly relevant for the synthesis of biaryl compounds and their derivatives, which can be precursors to bromophenyl compounds. rsc.org

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. youtube.com

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: mdpi.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromophenyl precursor) to form a palladium(II) intermediate. mdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. mdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. mdpi.comyoutube.com

The choice of ligand, base, and solvent can significantly influence the efficiency and scope of the Suzuki-Miyaura reaction.

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an Ar-Pd(II)-X complex. |

| Transmetalation | The organic group from the boronic acid (or its boronate ester) replaces the halide on the palladium complex, forming an Ar-Pd(II)-Ar' intermediate. This step is facilitated by a base. |

| Reductive Elimination | The two aryl groups are eliminated from the palladium complex to form the biaryl product, regenerating the Pd(0) catalyst for the next cycle. |

Microwave-assisted Suzuki-Miyaura reactions have been successfully employed for the coupling of benzylic bromides, including those containing heterocyclic moieties. nih.gov Optimized conditions for such reactions often involve the use of specific palladium catalysts and ligands, such as Pd(OAc)₂ with JohnPhos, in a suitable solvent like DMF. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Solvent | Often organic solvents (e.g., toluene, dioxane) | Can be performed in aqueous media |

| Temperature | Typically reflux temperature of the solvent | Can reach high temperatures quickly and uniformly |

| Yield | Good to excellent | Often improved yields |

Copper-Catalyzed Methodologies (Relevant to Bromophenyl Derivatives)

Copper-catalyzed cross-coupling reactions have gained significant attention as a more economical and sustainable alternative to palladium-catalyzed methods. chemistryviews.org Copper catalysts can facilitate a variety of transformations, including the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.netbeilstein-journals.org

One notable application of copper catalysis is the Ullmann-type C-O bond formation, which can be used to synthesize aryl ethers from aryl bromides and alcohols. researchgate.net A highly efficient method involves the coupling of aryl bromides with aliphatic diols using a simple copper(II) chloride catalyst in the absence of additional ligands or solvents. rsc.org In this protocol, the diol serves as the reactant, ligand, and solvent, simplifying the reaction setup. rsc.org This approach could be adapted for the synthesis of hydroxyalkyl aryl ethers, which are structurally related to this compound.

Furthermore, copper catalysts have been employed in the cross-coupling of nitroarenes with aryl boronic acids to produce diarylamines. chemistryviews.org This demonstrates the versatility of copper in mediating coupling reactions with various functional groups. The development of copper-catalyzed methods for the direct C-H functionalization of benzylic compounds also presents a promising avenue for the synthesis of complex molecules from simple precursors. nih.gov These reactions often utilize an oxidant, such as N-fluorobenzenesulfonimide (NFSI), and proceed through a radical-relay mechanism. nih.gov

Intramolecular C-N coupling

While direct synthesis of this compound via intramolecular C-N coupling is not prominently documented, this methodology is a powerful tool in organic synthesis for creating cyclic structures containing a nitrogen atom. The strategy generally involves a molecule that possesses both a nitrogen nucleophile and a carbon electrophile (often an aryl halide). In a hypothetical application relevant to structures containing the 2-bromophenyl moiety, a precursor molecule with a nitrogen-containing side chain attached to the phenyl ring could be designed. A palladium- or copper-catalyzed reaction would then facilitate the formation of a C-N bond, leading to a heterocyclic system. The efficiency of such reactions is highly dependent on the length and nature of the linking chain, the catalyst system, and reaction conditions.

Amination of bromophenyl compounds

The amination of bromophenyl compounds is a fundamental process for introducing nitrogen-containing functional groups, which can be precursors to a wide range of derivatives. A key strategy is reductive amination, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary or secondary amine to form an imine, followed by reduction of the imine to an amine. libretexts.org This two-step process can often be performed in a single pot. libretexts.org

The mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine intermediate. This intermediate is then reduced using agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a metal catalyst. libretexts.org For bromophenyl compounds, an appropriately substituted bromobenzaldehyde or bromophenyl ketone could undergo reductive amination to install a desired amino group, which could then be elaborated further. libretexts.orgmdpi.com

Another approach is the direct nucleophilic substitution of the bromine atom on the aromatic ring with an amine. However, this typically requires harsh conditions or the use of specific catalysts, such as copper (in Ullmann condensation) or palladium (in Buchwald-Hartwig amination), to proceed efficiently.

Hydration and Tandem Transfer Hydrogenation of Alkynes (Relevant to 1-(2-Bromophenyl)ethanol)

A practical and efficient one-pot method for synthesizing alcohols from alkynes involves a tandem process of hydration and transfer hydrogenation. d-nb.infoorganic-chemistry.org This is particularly relevant to the synthesis of 1-(2-Bromophenyl)ethanol, a structural isomer of this compound. The process begins with the formic acid-promoted hydration of an alkyne, which converts it into a ketone intermediate. d-nb.info

Following the hydration step, a metal-ligand bifunctional iridium catalyst is used for the transfer hydrogenation of the newly formed ketone to the corresponding alcohol. d-nb.inforesearchgate.net This transformation is notable for its efficiency, high yields, excellent stereoselectivities, and the ability to be conducted in water, making it an environmentally friendly approach. d-nb.infoorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates high catalytic activity. organic-chemistry.orgresearchgate.net

| Step | Reaction | Reagents/Catalyst | Key Features |

| 1 | Hydration | Formic Acid | Converts alkyne to ketone intermediate. d-nb.info |

| 2 | Transfer Hydrogenation | Iridium Catalyst, NEt₃ | Reduces ketone to alcohol. d-nb.info |

One-Pot Multicomponent Reactions (Relevant to Bromophenyl Derivatives)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single reaction vessel. frontiersin.org These reactions are characterized by their high atom economy, convergence, and operational simplicity. nih.gov For the synthesis of bromophenyl derivatives, MCRs provide a powerful tool for rapidly generating molecular diversity.

One example involves a four-component reaction of 4-bromophenyl aldehydes or ketones with tosylhydrazide and two arylboronic acids, utilizing sequential Barluenga and Suzuki couplings to afford 4-benzyl-1,1′-biphenyls. nih.govresearchgate.net Another strategy is the copper-catalyzed one-pot reaction of phenols, amides, and 4-bromophenyl iodide to form complex coupled products. acs.org These methods showcase the ability of MCRs to create multiple chemical bonds and build intricate molecular architectures in a single, efficient operation. rsc.org

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections," which correspond to the reverse of known, reliable chemical reactions. amazonaws.combluffton.edu

For this compound, a primary disconnection is the C-C bond between the aromatic ring and the ethyl alcohol side chain. However, a more practical disconnection targets the functional group.

C-O Bond Disconnection (Functional Group Interconversion): The primary alcohol can be seen as the reduction product of a carboxylic acid or an aldehyde. This leads to a logical precursor: 2-bromophenylacetic acid or 2-(2-bromophenyl)acetaldehyde. prepchem.com This disconnection corresponds to a reliable reduction reaction.

Target Molecule: this compound

Retrosynthetic Arrow ⇒

Precursor: 2-Bromophenylacetic Acid

Forward Reaction: Reduction (e.g., with Borane prepchem.com)

C-C Bond Disconnection (Hypothetical): Another disconnection could be the C-C bond between the ethyl group's carbons. This would lead to a 2-bromobenzyl halide and a one-carbon synthon, a less common but plausible route involving organometallic reagents.

The most strategically sound retrosynthetic pathway simplifies the target molecule to 2-bromophenylacetic acid, a readily accessible starting material. bluffton.edusemanticscholar.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the choice of solvent.

Solvent Effects

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even the reaction pathway. researchgate.netresearchgate.net

In syntheses involving bromophenyl compounds, different solvents are chosen based on the reaction type. For the reduction of 2-bromophenylacetic acid to this compound, an aprotic ether solvent like tetrahydrofuran (THF) is used because it effectively solvates the borane reagent without reacting with it. prepchem.com

In other reactions, such as the synthesis of (prop-2-ynyloxy)benzene derivatives from substituted phenols, polar aprotic solvents like acetone (B3395972) were found to be optimal as they favor SN2 type reactions. plos.org The effect of different solvents on reaction yields is often determined empirically, as shown in the hypothetical table below based on common optimization studies.

| Solvent | Dielectric Constant (Approx.) | Reaction Type Favored | Typical Impact on Yield |

| Tetrahydrofuran (THF) | 7.6 | Reactions with organometallics/hydrides | High yield for reductions. prepchem.com |

| Ethanol | 24.6 | Solvolysis, SN1 reactions | Can act as a nucleophile; may reduce yield of desired product in some cases. researchgate.net |

| Acetonitrile | 37.5 | SN2 reactions | Often provides good yields in substitution reactions. researchgate.net |

| Dichloromethane (DCM) | 9.1 | General purpose, inert | Widely used but being replaced due to environmental concerns. mdpi.com |

| Water | 80.1 | "Green" chemistry, some tandem reactions | Favorable for specific reactions like tandem hydration/hydrogenation. d-nb.infoorganic-chemistry.org |

Studies have shown that a mixture of solvents can also be beneficial. For example, in certain bromination reactions, adding ethanol to another solvent system was found to enhance the yield of the product by improving the solubility of the reagents. researchgate.net

Catalyst Loading and Ligand Design

The reduction of 2-bromophenylacetic acid with reagents like borane-dimethyl sulfide (BH3·SMe2) or borane-tetrahydrofuran (B86392) (BH3·THF) is a stoichiometric process rather than a catalytic one. Therefore, the concept of "catalyst loading" is not directly applicable. Instead, the stoichiometry of the reducing agent is the key consideration. Typically, an excess of the borane reagent is used to ensure complete conversion of the carboxylic acid.

In alternative synthetic pathways to phenylethanol derivatives, such as those involving palladium-catalyzed cross-coupling reactions, catalyst loading and ligand design are of paramount importance. For instance, in Suzuki-Miyaura cross-coupling reactions, which could be theoretically applied to build the carbon skeleton, catalyst loading is often optimized to be very low (e.g., 0.05 mol%) to achieve good yields while minimizing cost. researchgate.net The choice of ligand in such catalytic systems is crucial for the reaction's success. Ligands like SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) have demonstrated high activity in Suzuki-Miyaura coupling reactions, enabling reactions at low catalyst levels and even at room temperature for certain substrates. academicjournals.org While not a direct synthesis of this compound, these principles of catalyst and ligand optimization would be central if developing such a catalytic route. academicjournals.orgnih.gov

| Reaction Type | Key Factor | Typical Optimization | Relevance to this compound |

| Borane Reduction | Reagent Stoichiometry | Use of excess borane | Direct synthesis method. |

| Palladium-Catalyzed Cross-Coupling | Catalyst Loading & Ligand Choice | Low catalyst loading (e.g., <1 mol%); Electron-rich, bulky phosphine (B1218219) ligands. | Alternative, indirect synthetic strategies. |

Additive Effects and Scavenging Strategies

In the context of reducing carboxylic acids with borane, additives are generally not required to promote the reaction. The reaction proceeds efficiently with the borane reagent alone in a suitable solvent like THF. However, in reductions using less reactive hydrides like sodium borohydride, additives are necessary to activate the carboxylic acid.

Following the completion of a borane reduction, a quenching step is necessary to destroy any excess borane reagent. This is a critical safety and purification step. Typically, protic solvents like methanol (B129727) are carefully added to the reaction mixture. The borane reacts with methanol to produce hydrogen gas and trimethyl borate. It is essential to have a well-ventilated setup to safely manage the hydrogen evolution.

Scavenging strategies are employed in purification to remove unreacted reagents or byproducts. In the case of borane reductions, after quenching, an aqueous workup is typically performed to separate the desired alcohol from boron salts. For more complex reaction mixtures, polymer-bound scavengers can be utilized. For example, solid-supported amines can be used to scavenge excess acid chlorides if the synthesis were to proceed through an acyl chloride intermediate. Similarly, polymer-bound isocyanates can scavenge excess amines.

| Strategy | Purpose | Reagent/Method |

| Quenching | Destroy excess borane | Methanol, Water |

| Workup | Separate product from boron salts | Aqueous extraction |

| Scavenging | Remove specific impurities | Polymer-bound reagents |

Stereoselective Synthesis

The synthesis of a single enantiomer of this compound requires stereoselective methods. These approaches are crucial for producing chiral molecules with specific biological activities. The primary strategies include the use of chiral auxiliaries, enzymatic methods, and asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound, one could envision attaching a chiral auxiliary to 2-bromophenylacetic acid to form a chiral ester or amide. The subsequent reduction of the carbonyl group would then be directed by the chiral auxiliary, leading to the formation of one diastereomer of the alcohol product in excess. Finally, removal of the auxiliary would yield the enantiomerically enriched this compound.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. nih.gov For example, the alkylation of arylacetic acids has been achieved with high enantioselectivity using a chiral lithium amide as a traceless auxiliary. nih.gov While a specific application to 2-bromophenylacetic acid is not detailed in the provided search results, this methodology represents a viable and well-established strategy for the asymmetric synthesis of related chiral alcohols.

| Chiral Auxiliary | General Application | Potential for this compound |

| Evans Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions | Formation of a chiral imide from 2-bromophenylacetic acid, followed by diastereoselective reduction. |

| Pseudoephedrine | Asymmetric alkylations | Formation of a chiral amide, followed by diastereoselective reduction. |

| Chiral Lithium Amides | Direct enantioselective alkylation of arylacetic acids | A potential single-step method for the enantioselective synthesis of derivatives. nih.gov |

Enzymatic methods offer a green and highly selective approach to chiral compounds. For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution of the racemic alcohol is a promising strategy. In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

For example, the kinetic resolution of racemic 1-phenylethanol (B42297) is a well-studied process. nih.govscielo.brresearchgate.net Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective in selectively acylating the (R)-enantiomer in the presence of an acyl donor like vinyl acetate. scielo.brnih.gov This leaves the (S)-enantiomer as the unreacted alcohol. Such a strategy could likely be adapted for the resolution of racemic this compound. Another approach is the asymmetric reduction of a corresponding ketone (2-bromoacetophenone) using a ketoreductase enzyme, which can produce the chiral alcohol with high enantiomeric excess. researchgate.net

| Enzymatic Method | Description | Example Application | Potential for this compound |

| Kinetic Resolution | Selective acylation of one enantiomer of a racemic alcohol. | Resolution of (R,S)-1-phenylethanol using lipase. nih.govresearchgate.net | High potential for separating enantiomers of racemic this compound. |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone. | Reduction of acetophenone (B1666503) derivatives using alcohol dehydrogenases. researchgate.net | Reduction of 2-(2-bromophenyl)acetaldehyde or a related ketone to the chiral alcohol. |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A key strategy for synthesizing chiral alcohols is the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone.

For instance, the asymmetric reduction of acetophenone derivatives has been extensively studied. researchgate.netsigmaaldrich.com Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands are commonly employed. The Noyori-type catalysts, for example, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. While direct asymmetric catalytic reduction of 2-bromophenylacetic acid is challenging, conversion of the acid to a ketone, such as 2'-bromoacetophenone, would provide a suitable substrate for these powerful catalytic methods. For example, oxazaborolidine catalysts, as developed by Corey, are effective for the asymmetric borane reduction of prochiral ketones to yield chiral secondary alcohols with high enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Substrate Class | Potential for this compound |

| Ru/Chiral Diamine-DPPE | Asymmetric Hydrogenation | Aromatic Ketones | Hydrogenation of 2'-bromoacetophenone. |

| Rh/Chiral Bisphosphine | Asymmetric Hydrogenation | Aromatic Ketones | Hydrogenation of 2'-bromoacetophenone. |

| Oxazaborolidine/Borane | Asymmetric Reduction | Prochiral Ketones | Reduction of 2'-bromoacetophenone. nih.gov |

Chemical Reactivity and Transformation of 2 2 Bromophenyl Ethanol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is the most reactive part of the 2-(2-Bromophenyl)ethanol molecule, participating in oxidation, substitution, and condensation reactions.

As a primary alcohol, this compound can be oxidized to form carbonyl compounds, specifically an aldehyde or a carboxylic acid, depending on the strength and type of the oxidizing agent used. libretexts.orgchemistrysteps.com

The oxidation of this compound involves the removal of hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon, to form a carbon-oxygen double bond. chemistrysteps.com

Mild Oxidation: The use of mild oxidizing agents allows for the controlled oxidation of the primary alcohol to an aldehyde. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, yielding 2-(2-bromophenyl)acetaldehyde while preventing over-oxidation. chemistrysteps.com

Strong Oxidation: Strong oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, will oxidize the primary alcohol first to the aldehyde, which is then rapidly oxidized further to the corresponding carboxylic acid, 2-(2-bromophenyl)acetic acid. libretexts.orgchemistrysteps.com A study on the kinetics of oxidation of the related isomer, 4-bromophenyl ethanol (B145695), utilized polymer-supported chromic acid, demonstrating the utility of such reagents for this class of compounds. asianpubs.org

Table 1: Oxidation Products of this compound

| Oxidizing Agent Type | Example Reagent(s) | Primary Product |

|---|---|---|

| Mild | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 2-(2-Bromophenyl)acetaldehyde |

| Strong | Chromic acid (Jones reagent), Potassium permanganate (B83412) (KMnO₄) | 2-(2-Bromophenyl)acetic acid |

Chemoenzymatic oxidation represents a modern and highly selective method for transforming alcohols into carbonyl compounds under mild conditions. This approach utilizes enzymes, such as alcohol dehydrogenases, in conjunction with chemical systems. researcher.life These enzymatic systems can offer high specificity and reduce the need for harsh chemical reagents, making them a valuable tool in green chemistry. The process often involves an enzyme to catalyze the oxidation of the alcohol, while a co-factor like NAD(P)⁺ is regenerated in situ by a secondary chemical or enzymatic process. researcher.life

Table 2: Components of a Typical Chemoenzymatic Oxidation System

| Component | Function | Example |

|---|---|---|

| Substrate | The molecule to be oxidized | This compound |

| Enzyme | Biological catalyst for the oxidation | Alcohol dehydrogenase, Laccase |

| Co-factor | Accepts electrons from the alcohol | NAD⁺ / NADP⁺ |

| Regeneration System | Re-oxidizes the co-factor for continuous catalysis | Chemical oxidant or a secondary enzyme system |

The hydroxyl group of this compound can undergo nucleophilic substitution or condensation to form esters and ethers.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com This process, known as Fischer esterification, is a reversible condensation reaction that produces an ester and water. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk For example, reacting this compound with acetic acid would yield 2-(2-bromophenyl)ethyl acetate (B1210297).

Etherification: A common method for preparing ethers from alcohols is the Williamson ether synthesis. masterorganicchemistry.com This two-step process begins with the deprotonation of the alcohol by a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with a primary alkyl halide via an Sₙ2 mechanism to form the ether. masterorganicchemistry.comlibretexts.org

Table 3: Comparison of Esterification and Etherification

| Reaction | Reactant for -OH group | Key Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Williamson Ether Synthesis | Alkyl Halide | 1. Strong base (e.g., NaH) 2. Sₙ2 reaction | Ether |

The hydrogen atom of the hydroxyl group in this compound is weakly acidic and can be removed by strong bases, including organomagnesium compounds. When treated with a Grignard reagent (RMgX), the alcohol is deprotonated to form a magnesium alkoxide salt and a hydrocarbon. libretexts.org Similarly, strong magnesium bases like mixed Mg/Li amides can effectively deprotonate alcohols to generate the corresponding magnesium salt. nih.gov This reactivity is fundamental in organometallic chemistry, where the formation of the alkoxide can be a preliminary step for further reactions. biosynth.com

A condensation reaction is one in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. unizin.org The hydroxyl group of this compound makes it a suitable substrate for such reactions. biosynth.com

Esterification, as described previously, is a prime example of a condensation reaction where the alcohol and a carboxylic acid combine, eliminating water. weebly.com Another example is the acid-catalyzed self-condensation of an alcohol to form a symmetrical ether, although this is more efficient for small, unhindered primary alcohols. libretexts.orgunizin.org

Table 4: Example Condensation Reactions Involving Alcohols

| Reactants | Product | Byproduct | Reaction Name |

|---|---|---|---|

| Alcohol + Carboxylic Acid | Ester | Water | Esterification |

| Alcohol + Alcohol | Ether | Water | Ether Synthesis (Dehydration) |

Oxidation Reactions

Reactions Involving the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for a variety of synthetic modifications.

Aryl halides, such as this compound, are generally resistant to classical nucleophilic substitution reactions (SN1 and SN2 mechanisms) under standard laboratory conditions. libretexts.org The SN2 mechanism is disfavored due to the steric hindrance of the benzene (B151609) ring and the fact that the nucleophile would need to attack from within the ring. The SN1 mechanism is unfavorable because the resulting phenyl carbocation is highly unstable.

However, nucleophilic aromatic substitution can occur under specific, more forceful conditions, such as high temperatures and pressures or through alternative mechanisms like the SNAr pathway if strong electron-withdrawing groups were present on the ring. For a primary halogenoalkane, heating it under reflux with a sodium or potassium hydroxide (B78521) solution would typically result in the halogen being replaced by a hydroxyl group. chemguide.co.uk

Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. libretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Stille coupling is a similar palladium-catalyzed reaction that utilizes organotin compounds (organostannanes) as the nucleophilic partner. nih.gov While effective, the toxicity and cost of organotin reagents are notable drawbacks compared to the generally more benign organoboron reagents used in the Suzuki reaction. libretexts.org

These reactions allow the bromine atom to be replaced by a wide variety of alkyl, alkenyl, alkynyl, or aryl groups.

| Reaction | Typical Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Arylboronic acid (Ar-B(OH)₂) | Biaryl compound |

| Stille Coupling | Pd(OAc)₂/XPhos | Organostannane (R-SnBu₃) | Aryl-Alkyl/Aryl/etc. |

The proximity of the hydroxyl group on the ethyl side chain to the bromine atom on the aromatic ring allows for intramolecular cyclization. This reaction typically involves the alcoholic oxygen acting as a nucleophile to displace the bromine atom, forming a new carbon-oxygen bond and creating a heterocyclic ring system.

This transformation often requires a catalyst, such as a palladium or copper complex, to facilitate the C-O bond formation. The product of such a reaction with this compound would be 2,3-dihydrobenzofuran. This type of reaction is a powerful method for synthesizing oxygen-containing heterocycles. researchgate.net The process can be viewed as an intramolecular variant of the Buchwald-Hartwig etherification.

| Reaction Type | Catalyst System (Example) | Product |

| Intramolecular C-O Coupling | Pd(OAc)₂ with a phosphine (B1218219) ligand | 2,3-Dihydrobenzofuran |

| Intramolecular C-O Coupling | Copper(I) iodide (CuI) with a ligand | 2,3-Dihydrobenzofuran |

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, known as a Lewis acid. acs.org This occurs due to a region of positive electrostatic potential, called a σ-hole, located on the halogen atom opposite to the covalent bond (C-Br bond in this case). acs.org This positive region can interact favorably with a nucleophilic species (Lewis base), such as the lone pair of electrons on an oxygen or nitrogen atom. acs.orgnih.gov

The bromine atom in this compound can act as a halogen bond donor. In biological systems or in the presence of suitable solvents or reagents, it can form specific, directional interactions with halogen bond acceptors. nih.gov These interactions are analogous to the more familiar hydrogen bonds and play a significant role in molecular recognition and crystal engineering. acs.orgnih.gov The strength of a halogen bond is comparable to that of a weak to moderate hydrogen bond. acs.org

| Interaction Feature | Description |

| Halogen Bond Donor | The bromine atom of this compound |

| Halogen Bond Acceptor | Lewis bases (e.g., carbonyl oxygen, hydroxyls, sulfurs) acs.org |

| Nature of Interaction | Primarily electrostatic, driven by the σ-hole nih.gov |

| Relative Strength | Can be 2–5 kcal/mol more stabilizing than a competing hydrogen bond in certain systems nih.gov |

Reactions Involving the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.org

The existing substituents on the benzene ring of this compound—the bromine atom and the 2-hydroxyethyl group—dictate the position of any subsequent substitution.

Bromine (-Br): This is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. However, it is an ortho, para-director.

2-Hydroxyethyl (-CH₂CH₂OH): This alkyl-type group is weakly activating and is also an ortho, para-director.

When both groups are present, their directing effects are combined. The positions ortho and para to the bromine are C3 and C5. The positions ortho and para to the ethyl group are C3 and C5. Therefore, incoming electrophiles will be strongly directed to the C3 and C5 positions of the ring.

| EAS Reaction | Electrophile | Typical Reagents | Likely Substitution Position |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | C3, C5 |

| Halogenation | Bromonium ion (Br⁺) | Br₂, FeBr₃ | C3, C5 |

| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ | C3, C5 |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl, AlCl₃ | C3, C5 |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the deprotonation of a proximate ortho-carbon atom to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with various electrophiles.

For this compound, the application of DoM is complicated by the presence of two key functional groups: the hydroxyl group and the bromine atom. The acidic proton of the hydroxyl group would readily quench the highly basic organolithium reagent. Therefore, derivatization of the alcohol is a prerequisite for it to function as a DMG. Conversion of the hydroxyl group into a more potent DMG, such as an O-carbamate (e.g., -OCON(Et)₂), alkoxide (-OLi), or an ether (e.g., -OMOM), is necessary to direct the lithiation. nih.gov The aryl O-carbamate group is recognized as one of the most powerful DMGs. nih.gov

A significant competing reaction in this system is lithium-halogen exchange, where the organolithium reagent reacts with the aryl bromide to swap the bromine atom for a lithium atom. This reaction is often extremely fast, even at low temperatures (-78 °C). The choice of organolithium reagent, solvent, and temperature determines the selectivity between DoM (C-H deprotonation) and lithium-bromine exchange (C-Br activation). Generally, reagents like n-BuLi tend to favor the rapid lithium-bromine exchange at the ortho-bromo position. Achieving selective deprotonation ortho to the DMG (at the C6 position) would require carefully optimized conditions, potentially using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less prone to halogen exchange.

Table 1: Potential Directed Ortho-Metalation Strategies and Competing Reactions

| Protecting/Directing Group | Reagent | Probable Major Pathway | Resulting Intermediate | Subsequent Reaction with Electrophile (E+) |

| Hydroxyl (-OH) | n-BuLi | Acid-base reaction | Lithium 2-(2-bromophenyl)ethoxide | No C-H or C-Br activation |

| O-Carbamate (-OCONEt₂) | s-BuLi / TMEDA | Directed ortho-metalation (DoM) | 6-Lithio-2-bromophenyl derivative | Functionalization at C6 |

| O-Carbamate (-OCONEt₂) | n-BuLi or t-BuLi | Lithium-bromine exchange | 2-Lithio-phenyl derivative | Functionalization at C2 |

| Methoxy (-OCH₃) | n-BuLi | Lithium-bromine exchange | 2-Lithio-phenyl derivative | Functionalization at C2 |

Mechanistic Studies of Key Transformations

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic C-Br bond, makes it an ideal substrate for intramolecular cyclization reactions to form 2,3-dihydrobenzofuran.

Detailed kinetic studies and established rate laws for the transformations of this compound are not extensively documented in the literature. However, for its key transformation—intramolecular cyclization—the reaction rate is qualitatively understood to be dependent on several factors. In a base-mediated intramolecular Williamson ether synthesis, the rate would be influenced by the concentration of both the substrate and the base, the strength of the base used to deprotonate the alcohol, the solvent's polarity, and the reaction temperature. For metal-catalyzed versions of this cyclization (e.g., using copper or palladium catalysts), the kinetics would be more complex, depending on the rates of oxidative addition, ligand exchange, and reductive elimination steps in the catalytic cycle.

The most prominent transformation of this compound is its cyclization to 2,3-dihydrobenzofuran. Two primary mechanisms are generally proposed for this reaction:

Base-Mediated Intramolecular SNAr (Williamson Ether Synthesis): In this pathway, a strong base (e.g., NaH, K₂CO₃) deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the bromine in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This process is often facilitated by a copper(I) catalyst, which lowers the activation energy for the displacement of the bromide.

Reductive Radical Cyclization: The C-Br bond can be cleaved homolytically using radical initiators or electrochemical methods to generate an aryl radical. researchgate.net This highly reactive intermediate can then undergo a 5-exo-trig cyclization, attacking the pendant vinyl group (if the side chain were unsaturated) or, in this case, potentially leading to other radical-mediated pathways. Electrochemical reduction, in particular, can initiate the C-Br bond cleavage to form a radical anion that subsequently cyclizes. researchgate.net

The key intermediates and transition states differ for each proposed mechanism.

For Base-Mediated Cyclization: The crucial intermediate is the lithium, sodium, or potassium 2-(2-bromophenyl)ethoxide (Structure A). The subsequent transition state (Structure B) for the ring-closing step involves the nucleophilic attack of the alkoxide oxygen onto the C2 carbon of the aromatic ring, with the concurrent breaking of the C-Br bond. This forms a constrained, five-membered ring structure.

For Reductive Radical Cyclization: The primary intermediate is the 2-(2-hydroxyethyl)phenyl radical (Structure C). This species is formed by a one-electron reduction of the C-Br bond. The subsequent transition state would involve the intramolecular attack of the radical onto another part of the molecule to form the cyclic product.

Structure A: Alkoxide Intermediate

Structure A: Alkoxide Intermediate Structure B: SNAr Transition State

Structure B: SNAr Transition State Structure C: Aryl Radical Intermediate

Structure C: Aryl Radical IntermediateDerivatization Strategies and Functionalization

The chemical structure of this compound offers two distinct sites for derivatization: the primary alcohol and the aryl bromide. This allows for a wide range of functionalization strategies to synthesize more complex molecules. The hydroxyl group is known to be a useful handle for forming salts or acting as a synthetic reagent. biosynth.com

Functionalization of the Hydroxyl Group: The alcohol can undergo standard transformations, including:

Oxidation: Conversion to the corresponding aldehyde, 2-(2-bromophenyl)acetaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or to the carboxylic acid, 2-(2-bromophenyl)acetic acid, using stronger agents like potassium permanganate (KMnO₄).

Esterification: Reaction with acid chlorides or carboxylic acids under acidic catalysis to form various esters. libretexts.org

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) to yield ethers.

Conversion to a Leaving Group: Transformation into a tosylate or mesylate, making the benzylic position susceptible to substitution by a range of nucleophiles.

Functionalization of the Aryl Bromide: The carbon-bromine bond is a versatile anchor for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic cross-coupling:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form N-aryl bonds.

Grignard or Organolithium Formation: Reaction with magnesium (Mg) or an alkyllithium reagent (via lithium-halogen exchange) to generate a Grignard or aryllithium reagent, respectively. These can then react with a wide array of electrophiles (e.g., CO₂, aldehydes, ketones).

Table 2: Summary of Derivatization and Functionalization Reactions This is an interactive table. Select a reaction site for more information.

| Reaction Site | Reaction Type | Reagents | Product Class |

| Hydroxyl Group | Oxidation | PCC, DMP, KMnO₄ | Aldehydes, Carboxylic Acids |

| Esterification | RCOCl, Pyridine | Esters | |

| Etherification | NaH, R'-X | Ethers | |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryls, Alkylarenes |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Arylalkynes | |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Arylamines | |

| Grignard Formation | Mg, THF | Grignard Reagents |

Applications of 2 2 Bromophenyl Ethanol in Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of the bromo and hydroxyethyl functionalities on the phenyl ring makes 2-(2-Bromophenyl)ethanol a valuable precursor for the construction of intricate organic molecules, including various heterocyclic systems and coordination complexes.

Synthesis of Bicyclic and Tricyclic Heterocycles

This compound and its derivatives are key starting materials in the synthesis of fused heterocyclic systems, particularly through palladium-catalyzed intramolecular reactions. One notable application is in the synthesis of dibenzo[b,f]oxepines, a class of tricyclic heterocycles. The synthesis can be achieved via an intramolecular Heck reaction, a powerful method for carbon-carbon bond formation. In this reaction, the aryl bromide moiety of a this compound derivative undergoes oxidative addition to a palladium(0) catalyst, followed by intramolecular insertion of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product. This strategy provides an efficient route to the dibenzo[b,f]oxepine core structure, which is a scaffold found in various biologically active molecules.

| Reaction Type | Reactant | Catalyst | Product |

| Intramolecular Heck Reaction | Alkene-tethered this compound derivative | Palladium(0) complex | Dibenzo[b,f]oxepine |

Precursor for Chelate Ring Formation

The hydroxyl group of this compound can be readily modified to introduce coordinating atoms, thereby transforming the molecule into a ligand capable of forming chelate rings with metal ions. An analog of this compound has been synthesized specifically to study the synthesis and reactivity of a chelate ring biosynth.com. The ethoxy group can act as one of the coordination sites, while the aromatic ring can be further functionalized to introduce other donor atoms, leading to the formation of stable bidentate or tridentate ligands. These ligands can then coordinate with various metal centers, such as iron, to form metal-chelate complexes. The stability and properties of these complexes are of interest in various fields, including catalysis and materials science.

Formation of Condensed Products

This compound is utilized in the synthesis of condensation products biosynth.com. One example involves its use in the formation of crystallized palladium complexes with acetaldehyde biosynth.com. While specific details of the reaction mechanism are not extensively elaborated in the provided search results, condensation reactions typically involve the reaction of two or more molecules to form a larger molecule with the elimination of a small molecule such as water. In the context of organometallic chemistry, the hydroxyl group of this compound could potentially react with a coordinated acetaldehyde molecule on a palladium center, leading to the formation of a more complex ligand or a condensed dimeric or polymeric structure.

Intermediate in Medicinal Chemistry

The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo a variety of chemical transformations allows for its incorporation into diverse molecular scaffolds with potential therapeutic applications.

Precursor for Pharmaceuticals

As a versatile chemical intermediate, this compound serves as a starting material in the synthesis of various active pharmaceutical ingredients (APIs) . The bromo-substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of various substituents and the construction of more complex molecular frameworks. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility in the development of new drug candidates.

Synthesis of Anilinoethanolamines as NMDA NR2B Antagonist Analogues

A significant application of derivatives of this compound is in the synthesis of anilinoethanolamines, which are analogues of NMDA NR2B receptor antagonists. Research has demonstrated a concise synthesis of these compounds through a copper-catalyzed amination of the corresponding bromoarene. In this synthetic route, a (bromophenyl)ethanolamine derivative, closely related to this compound, is coupled with various primary alkylamines, diamines, or other amine sources in the presence of a copper catalyst. The resulting anilinoethanolamines have been evaluated for their activity as NR2B receptor antagonists, with some displaying inhibition effects comparable to the known antagonist, ifenprodil.

| Precursor | Reaction | Product Class | Target |

| (Bromophenyl)ethanolamine | Copper-catalyzed amination | Anilinoethanolamines | NMDA NR2B Receptor |

Applications in Ligand Design for Receptor Binding Studies

This compound serves as a valuable building block in the synthesis of specialized ligands for receptor binding studies. Its utility stems from the presence of two key functional groups: the hydroxyl group, which can be readily modified or used for linking to other molecular scaffolds, and the bromo-substituted phenyl ring, which allows for a variety of coupling reactions and provides specific steric and electronic properties to the final ligand.

One notable application is in the preparation of novel P-chirogenic phosphines that incorporate a sulfur-chelating arm. These (P*,S)-hybrid ligands are synthesized using 2-bromophenethyl alcohol as a key precursor. The development of such chiral ligands is crucial in asymmetric catalysis, where the precise three-dimensional arrangement of atoms in a ligand can direct the stereochemical outcome of a chemical reaction. The specific structure derived from this compound contributes to the ligand's coordination properties with metal centers, which is a critical aspect of catalyst design and function.

The bromo-substituent on the phenyl ring can also be exploited in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach more complex molecular fragments. This modular approach allows for the systematic modification of a ligand's structure to probe its interaction with a biological receptor. By fine-tuning the ligand's shape, size, and electronic distribution, researchers can map the binding pocket of a receptor and elucidate the key interactions that govern molecular recognition. While this compound is a versatile starting material, its derivatives are part of a broader class of molecules used to create ligands for a wide range of biological targets.

Development of Potential Therapeutic Agents (e.g., neurological disorders)

This compound is recognized as a versatile intermediate in pharmaceutical synthesis. Its chemical structure, featuring a reactive hydroxyl group and a brominated aromatic ring, makes it a suitable starting material for the construction of more complex molecules with potential therapeutic applications. The bromo-substituent can be readily replaced or modified through various chemical reactions, allowing for the introduction of diverse functional groups that may be important for biological activity.

While this compound is a building block for pharmaceutical compounds, specific examples of its derivatives being developed as therapeutic agents for neurological disorders are not extensively detailed in publicly available scientific literature. However, the broader class of brominated aromatic compounds is of significant interest in medicinal chemistry. For instance, various bromophenol derivatives have been synthesized and investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.

Furthermore, the synthesis of novel heterocyclic compounds containing a bromophenyl moiety has yielded molecules with a range of biological activities, including potential anticancer and antimicrobial properties. These studies highlight the importance of the bromophenyl scaffold in the design of new therapeutic agents. Although a direct lineage from this compound to a clinical agent for neurological disorders is not clearly established in the literature, its role as a precursor for complex organic molecules underscores its potential contribution to the discovery and development of new drugs.

Materials Science Applications

The unique combination of a reactive alcohol functional group and a bromo-substituted aromatic ring makes this compound a useful precursor in the field of materials science. These features allow for its incorporation into a variety of polymeric structures and functional materials through different synthetic strategies.

Precursor for Novel Materials

As a functionalized aromatic compound, this compound can be used to synthesize a range of condensation products. biosynth.com The hydroxyl group can be converted into other functional groups or used in esterification and etherification reactions to form monomers for polymerization. The bromine atom on the phenyl ring provides a site for further chemical modification, such as cross-coupling reactions, which can be used to create more complex and functionalized materials. This dual reactivity makes it a versatile building block for the design of novel organic materials with tailored properties. For example, it can be used to introduce a bromophenyl group into a polymer backbone or as a side chain, which can influence the material's thermal stability, refractive index, and flame-retardant properties.

Synthesis of Rod-Coil Block Copolymers

A specific and significant application of this compound in materials science is its use as an end-capping reagent in the synthesis of rod-coil block copolymers. Rod-coil block copolymers are a class of macromolecules that consist of a rigid, rod-like polymer segment covalently bonded to a flexible, coil-like polymer segment. These materials are of great interest due to their ability to self-assemble into a variety of ordered nanostructures, such as lamellae, cylinders, and spheres.

In the synthesis of these copolymers, this compound can be used to terminate the polymerization of the "coil" block, introducing a functional end-group that can then be used to initiate the growth of the "rod" block, or to attach a pre-formed rod segment. The presence of the bromophenyl group at the junction of the two blocks can also influence the interfacial properties and the self-assembly behavior of the copolymer.

Electronic Materials (Relevant to Brominated Compounds)

Brominated compounds, as a class, have long been utilized in the formulation of electronic materials, primarily for their flame-retardant properties. Brominated flame retardants (BFRs) are added to the plastic housings of electronic devices, printed circuit boards (PCBs), connectors, and cables to reduce their flammability. The presence of bromine in the material interferes with the chemical reactions that occur during combustion, thus slowing down the spread of fire.

While this compound itself is not a flame retardant, its structure is representative of the types of brominated organic molecules that are used as precursors or additives in the electronics industry. The study of such compounds is relevant to understanding the properties and environmental impact of electronic materials. The electronics industry is a major consumer of BFRs, with applications in a wide array of products.

| Application Area | Examples of Brominated Compounds Used | Function |

| Printed Circuit Boards | Tetrabromobisphenol A (TBBPA) | Flame Retardant |

| Plastic Housings | Polybrominated diphenyl ethers (PBDEs), Decabromodiphenyl ether (decaBDE) | Flame Retardant |

| Connectors and Relays | Various BFRs | Flame Retardant |

| Wires and Cables | Various BFRs | Insulation and Flame Retardancy |

Agrochemical and Fragrance Industries (Relevant to Analogs)

While direct applications of this compound in the agrochemical and fragrance industries are not widely documented, its analogs and related compounds have found utility in these sectors.

In the agrochemical field, there is evidence of 2-bromophenethyl alcohol being investigated for its potential as an insect repellent. Specifically, it has been used as a test compound in studies aimed at identifying novel chemotypes for repelling Aedes aegypti, the mosquito species responsible for transmitting diseases such as dengue and Zika virus. This suggests that the phenethyl alcohol scaffold, with certain substitutions, can be a basis for the development of new insect control agents.

In the fragrance industry, the non-brominated analog, 2-phenylethanol (also known as phenethyl alcohol), is a very important and widely used compound. google.comnih.govgoogle.com It possesses a pleasant, mild, and warm floral scent, most notably that of roses. google.comnih.govgoogle.com Due to this characteristic aroma, 2-phenylethanol is a key ingredient in a vast number of perfumes, cosmetics, soaps, and other personal care products. nih.gov It is also used as a flavoring agent in some foods and beverages. nih.gov The properties of 2-phenylethanol are summarized in the table below.

| Property | 2-Phenylethanol |

| Chemical Formula | C8H10O |

| Molar Mass | 122.17 g/mol |

| Odor | Mild, warm, rose-like |

| Appearance | Colorless liquid |

| Applications | Perfumes, cosmetics, soaps, flavoring agent, preservative |

The significant use of 2-phenylethanol in the fragrance industry highlights the importance of the phenethyl alcohol structure for creating desirable scents. While the addition of a bromine atom, as in this compound, would alter the olfactory properties, the study of such analogs is relevant to the broader exploration of fragrance chemistry.

Catalytic Applications (Relevant to Bromophenyl derivatives)

Bromophenyl derivatives serve as important precursors and ligands in the field of catalysis, particularly in reactions mediated by transition metals like palladium. The presence of the bromine atom provides a reactive site for oxidative addition in catalytic cycles, while other functional groups on the molecule can coordinate to the metal center, influencing the catalyst's stability and reactivity.

This compound is utilized in the synthesis of palladium complexes. The hydroxyl group (-OH) and the bromo-substituted phenyl group play crucial roles in forming stable chelate rings with the palladium center. biosynth.com These complexes are significant in various catalytic processes. The formation of organopalladium(II) complexes is a key step in many cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium(II) complexes are central to numerous catalytic reactions, including C-C and C-N bond-forming reactions. The stability and reactivity of these complexes can be fine-tuned by the ligands attached to the palladium center. Bromophenyl derivatives can act as ligands, where the bromine atom can undergo oxidative addition to a Pd(0) center to form a Pd(II)-aryl species, which is a key intermediate in catalytic cycles like the Suzuki, Heck, and Sonogashira reactions. The specific structure of the bromophenyl derivative influences the properties of the resulting palladium complex.

Research has demonstrated the synthesis of various palladium(II) complexes using bromophenyl compounds as precursors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been used in Suzuki cross-coupling reactions catalyzed by Pd(PPh₃)₄ to create novel pyrimidine analogs. mdpi.com The stability and utility of such palladium complexes are often enhanced by the specific ligands used, which can include phosphines or the solvent itself. acs.orgmit.edu

Table 1: Examples of Palladium(II) Complexes with Bromophenyl Derivatives

| Bromophenyl Precursor | Ancillary Ligand(s) | Resulting Complex Type | Application |

|---|---|---|---|

| This compound | Acetaldehyde | Chelated Palladium Complex | Study of chelate ring reactivity biosynth.com |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | P(PPh₃)₄ | Arylpalladium(II) intermediate | Suzuki cross-coupling reactions mdpi.com |

The position of the bromine substituent on the phenyl ring (ortho, meta, or para) significantly impacts the steric and electronic properties of the resulting organometallic complex, thereby influencing its catalytic activity. Generally, substituents in the para position exert a more substantial electronic effect on a reaction site through resonance, while ortho substituents introduce significant steric hindrance in addition to electronic effects.

In the context of palladium-catalyzed reactions, the electronic nature of the substituent on the phenyl ring can affect the rate of oxidative addition and reductive elimination steps. Electron-withdrawing groups can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-donating groups can speed up reductive elimination. Studies on thiosemicarbazide derivatives have shown that the position of a substituent significantly determines the biological activity of the compound, a principle that extends to catalytic activity. mdpi.com For instance, in Suzuki cross-coupling reactions, electron-rich boronic acids tend to produce better yields compared to electron-withdrawing ones, highlighting the electronic influence of substituents. mdpi.com

The steric hindrance from an ortho substituent, such as the bromo group in this compound, can influence the coordination geometry around the palladium center. This can affect the accessibility of the catalytic site to substrates and may alter the reaction pathway or selectivity. For acylpalladium(II) complexes, the geometry (cis vs. trans) dictated by the ligands is crucial for processes like alcoholysis, with cis-coordination being a requirement for the elimination of the ester product. uu.nl Bulky ligands tend to favor certain reaction pathways, demonstrating the critical role of steric effects. uu.nl

Table 2: Influence of Substituent Position on Chemical Properties and Reactivity

| Substituent Position | Primary Influence | Effect on Catalytic Cycle | Example Context |

|---|---|---|---|

| Ortho | Steric Hindrance & Inductive Effect | Can hinder substrate approach; may enforce a specific coordination geometry. | Ligand design to control selectivity. |

| Meta | Inductive Effect | Modifies the electron density at the reaction center, influencing reaction rates. | Less pronounced resonance effect compared to para. researchgate.net |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-(2-Bromophenyl)ethanol, providing detailed information about its atomic composition, bonding, and the chemical environment of its constituent atoms.